6-(Piperidin-4-yloxy)isoquinolin-3-amine
Description
Properties
CAS No. |
918490-78-5 |
|---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
6-piperidin-4-yloxyisoquinolin-3-amine |
InChI |
InChI=1S/C14H17N3O/c15-14-8-11-7-13(2-1-10(11)9-17-14)18-12-3-5-16-6-4-12/h1-2,7-9,12,16H,3-6H2,(H2,15,17) |
InChI Key |
XTJXFYATTWIKRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC3=CC(=NC=C3C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-[4-Cyano-3-((E)-2-pyrrolidin-1-yl-vinyl)-phenoxy]-piperidine-1-carboxylic Acid tert-Butyl Ester (VIb)
The Boc-protected intermediate VIb serves as a critical precursor. Its synthesis involves a nucleophilic aromatic substitution reaction between 4-fluoro-3-((E)-2-pyrrolidin-1-yl-vinyl)benzonitrile and Boc-protected piperidin-4-ol under basic conditions. The use of n-butanol as a solvent at reflux temperatures (110–120°C) facilitates a 78–83% yield.
Reaction Conditions:
Cyclization to 6-(Piperidin-4-yloxy)isoquinolin-1-one
Cyclization of VIb using hydrobromic acid (33% in acetic acid) at 80°C for 6 hours yields the deprotected isoquinolin-1-one derivative. This step simultaneously removes the Boc group, streamlining the synthesis.
Key Data:
Introduction of the 3-Amine Group
While the patent literature focuses on isoquinolin-1-one derivatives, the introduction of the 3-amine group necessitates additional steps. A plausible route involves:
-
Nitration of the isoquinoline core at position 3.
-
Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C).
Experimental protocols from analogous systems, such as the sulfonylation of 6-aminoquinoline, suggest that dichloromethane and pyridine are effective solvents for amine functionalization.
Comparative Analysis of Methodologies
Yield and Scalability
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Intermediate VIb synthesis | n-Butanol, KOtBu, 110°C | 83% | 96.4% |
| Cyclization | HBr/AcOH, 80°C, 6 hours | 78% | 95.2% |
| Deprotection | HCl/MeOH, room temperature | 95% | 98.0% |
Solvent and Reagent Impact
-
n-Butanol enhances reaction rates in intermediate synthesis due to its high boiling point and polarity.
-
Hydrobromic acid in acetic acid proves superior to HCl for cyclization, minimizing byproduct formation.
Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-yloxy)isoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of isoquinoline N-oxide derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Piperidin-4-yloxy)isoquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive isoquinoline derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yloxy)isoquinolin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit structural or functional similarities to 6-(Piperidin-4-yloxy)isoquinolin-3-amine, as identified by CAS registry data and molecular similarity analyses:
Functional and Pharmacological Insights
Piperidine-Oxy vs. Methoxy/Aromatic Substituents
- However, the CF3 group in 6-(Trifluoromethyl)quinolin-3-amine enhances metabolic stability and lipophilicity, which could improve blood-brain barrier penetration .
Core Scaffold Differences
Amine Position and Bioactivity
- The 3-amine position is conserved in several analogs (e.g., 6-(Trifluoromethyl)quinolin-3-amine), suggesting its critical role in hydrogen bonding interactions. Modifications at this position, such as replacement with a hydroxyl group (4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol), may reduce target affinity .
Biological Activity
6-(Piperidin-4-yloxy)isoquinolin-3-amine is a synthetic compound belonging to the isoquinoline family, characterized by its unique structural features. The compound has a molecular formula of CHNO and a molecular weight of approximately 258.33 g/mol. Its structure consists of an isoquinoline core with a piperidine moiety attached via an ether linkage at the 6-position, contributing to its distinct chemical properties and potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . It has been evaluated against various bacterial strains, showing effective inhibition. For instance, studies have reported significant antibacterial effects against E. coli and Staphylococcus aureus, with varying degrees of potency based on structural modifications within similar compounds.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary findings suggest that it may inhibit certain enzymes involved in cancer pathways, particularly Class I PI3-kinase enzymes, which are crucial in cellular proliferation associated with malignancies. This inhibition could lead to reduced tumor growth and offers a potential therapeutic avenue for cancer treatment.
The mechanism of action for this compound involves interaction with specific molecular targets such as receptors and enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, it may act as an antagonist at certain adrenergic receptors, influencing neurotransmitter release and potentially providing antidepressant-like effects without significant sedation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. The presence of the piperidine moiety is believed to enhance binding affinity to target receptors compared to other isoquinoline derivatives. Comparative studies have shown that modifications at different positions on the isoquinoline core can significantly alter the pharmacological profile.
| Compound Name | Key Features | Antimicrobial Activity |
|---|---|---|
| 6-(Piperidin-4-yloxy)isoquinolin-1-one | Substituted at position 6 | Moderate |
| 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one | Contains a methyl group at position 4 | High |
| N-(6-Methylpyridin-2-yl)-6-(piperidin-4-yloxy)isoquinolin-3-amine | Incorporates a methylpyridine moiety | Variable |
Study on Antimicrobial Activity
In a recent study, various derivatives of isoquinoline, including this compound, were tested for their antibacterial efficacy. The results indicated that the compound exhibited strong activity against E. coli, with an inhibition zone diameter significantly larger than that of standard antibiotics.
Evaluation of Anticancer Effects
Another investigation focused on the anticancer potential of this compound through in vitro assays on cancer cell lines. The results demonstrated that this compound effectively reduced cell viability in a dose-dependent manner, particularly in breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | THF (anhydrous) | High solubility |
| Temperature | 80–100°C (reflux) | Faster kinetics |
| Catalyst | Pd/C (5% w/w) | Reduces byproducts |
| Reaction Time | 12–18 hours | Completeness |
How do structural analogs of this compound differ in biological activity?
Answer:
Replacing the piperidine ring with piperazine (e.g., 6-(4-Methylpiperazin-1-yl)pyridin-3-amine) alters hydrogen-bonding capacity, reducing affinity for kinase targets by ~30% . Deuterated analogs (e.g., 6-(4-Methylpiperidin-1-yl)pyridin-3,4,5-d3-2-amine) retain activity but enable isotopic tracing in pharmacokinetic studies . Ether-linked derivatives (e.g., 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine) show enhanced solubility but lower membrane permeability .
Q. Table 2: Structural Modifications and Activity
| Compound Modification | Biological Impact | Key Feature |
|---|---|---|
| Piperazine ring substitution | Reduced kinase inhibition | Altered basicity |
| Deuterated analog | Isotopic labeling compatibility | Stable C-D bonds |
| Ether linkage | Increased solubility (logP ↓0.5) | Polar oxygen atom |
What computational strategies are effective in designing derivatives with improved target specificity?
Answer:
Quantum chemical calculations (e.g., density functional theory) predict electronic properties and binding affinities. ICReDD’s approach integrates reaction path searches and machine learning to prioritize synthetic routes, reducing experimental iterations by 40% . For example, fluorine substitution at the piperidine 4-position (as in 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine) enhances metabolic stability via steric and electronic effects .
How can researchers resolve discrepancies in NMR data for this compound derivatives?
Answer:
Contradictions often arise from tautomerism or solvent effects. For instance, protonation of the piperidine nitrogen shifts NH signals by 0.3–0.5 ppm. Use deuterated solvents (e.g., DMSO-d6) and 2D NMR (COSY, HSQC) to confirm assignments. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography when possible .
What methodologies are recommended for assessing the compound’s mechanism of action in biological systems?
Answer:
- Kinase Profiling: Use ATP-competitive assays (e.g., TR-FRET) to measure IC50 values against kinase panels.
- Cellular Uptake: Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation .
- Molecular Dynamics (MD): Simulate binding interactions over 100-ns trajectories to identify critical residues .
How can Design of Experiments (DoE) improve reaction scalability?
Answer:
DoE identifies critical parameters (e.g., temperature, stirring rate) and interactions. For example, a Central Composite Design (CCD) revealed that increasing stirring rate from 200 to 500 rpm improved yield by 12% in large-scale batches . Use JMP or Minitab for fractional factorial designs to minimize runs.
What strategies enhance solubility without compromising target binding?
Answer:
- Prodrug Approach: Introduce phosphate or PEG groups at the isoquinoline 3-amine position.
- Co-solvent Systems: Use cyclodextrin complexes or micellar formulations (e.g., Cremophor EL) to increase aqueous solubility by 5–10× .
- Structural Tweaks: Replace hydrophobic groups with polar substituents (e.g., -OH, -NH2) at non-critical positions .
How do isotopic labels (e.g., deuterium) aid in pharmacokinetic studies?
Answer:
Deuterated analogs (e.g., 6-(4-Methylpiperidin-1-yl)pyridin-3,4,5-d3-2-amine) enable tracking via LC-MS/MS with minimal metabolic interference. A study showed a 20% longer half-life (t½) due to the kinetic isotope effect . Use stable isotope labeling by amino acids in cell culture (SILAC) for proteomic applications .
What advanced techniques validate synthetic route feasibility?
Answer:
- Retrosynthetic Analysis: Tools like Pistachio prioritize routes based on step economy and reagent availability .
- Machine Learning: Predict reaction yields using datasets from Reaxys or PubChem .
- Flow Chemistry: Continuous synthesis reduces side reactions (e.g., epimerization) in multi-step sequences .
How can researchers address low reproducibility in biological assays?
Answer:
- Standardize Assay Conditions: Use identical cell passages, serum lots, and incubation times.
- Positive Controls: Include reference inhibitors (e.g., staurosporine for kinase assays).
- Data Normalization: Apply Z-score or plate median normalization to minimize batch effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
